molecular formula C14H11IO2 B5598472 4-[(3-iodobenzyl)oxy]benzaldehyde

4-[(3-iodobenzyl)oxy]benzaldehyde

Cat. No. B5598472
M. Wt: 338.14 g/mol
InChI Key: BLRIQFRPYIFUEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-[(3-iodobenzyl)oxy]benzaldehyde involves regioselective protection strategies and catalytic processes. Studies have highlighted the efficiency of various protecting groups in the synthesis of benzaldehyde derivatives, showcasing methodologies that yield these compounds with high selectivity and efficiency. For instance, the regioselective protection of hydroxyl groups in benzaldehydes has been demonstrated to be a critical step in the synthesis of complex organic molecules, with yields ranging between 67-75% using different protecting groups (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

Structural analyses of benzaldehyde derivatives reveal intricate details about their molecular geometry, bonding, and potential for chemical reactivity. Crystallographic and spectroscopic studies provide insights into the arrangement of atoms and the presence of functional groups that are critical for the compound's chemical behavior. For example, spectroscopic studies and X-ray crystallography have been utilized to elucidate the structure of closely related benzaldehyde compounds, highlighting the importance of specific substituents and their positions on the benzene ring for the molecule's overall properties (Hayvalı et al., 2010).

Chemical Reactions and Properties

4-[(3-Iodobenzyl)oxy]benzaldehyde participates in various chemical reactions, demonstrating its versatility as a precursor for synthesizing heterocyclic compounds and for modifications leading to derivatives with significant biological activity. The compound's reactivity is influenced by the presence of the iodobenzyl and aldehyde functional groups, which can undergo nucleophilic attacks, oxidation, and other transformations. Research has shown that benzaldehyde derivatives can serve as precursors in the synthesis of heterocyclic systems, exhibiting a broad spectrum of biological activities (Sepay & Dey, 2014).

properties

IUPAC Name

4-[(3-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRIQFRPYIFUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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